Dexrabeprazol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gastroesophageal Reflux Disease (GERD)

Dexrabeprazole has shown superior efficacy in treating GERD compared to other PPIs like rabeprazole. A randomized, double-blind study involving 50 patients indicated that dexrabeprazole at a dose of 10 mg was more effective than rabeprazole at 20 mg in improving symptoms such as heartburn and regurgitation. The study reported:

- Symptom Improvement : Patients receiving dexrabeprazole experienced a significantly earlier onset of symptom relief (1.8 days vs. 2.6 days for rabeprazole) .

- Healing of Esophagitis : The healing rate of esophagitis was higher in the dexrabeprazole group (95.2%) compared to the rabeprazole group (65.2%) .

Gastrointestinal Ulcers

Dexrabeprazole is also utilized in the treatment and prevention of various gastrointestinal ulcers, including:

- Gastric ulcers

- Duodenal ulcers

- Erosive esophagitis

- Zollinger-Ellison syndrome

It is particularly effective when combined with antibiotics for treating Helicobacter pylori-positive ulcers .

Comparative Efficacy

A systematic review highlighted that dexrabeprazole not only provides faster symptom relief but also has a comparable safety profile to other PPIs, making it a suitable option for patients requiring acid suppression therapy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of dexrabeprazole:

- Study on Non-Erosive GERD : In non-erosive GERD, dexrabeprazole at 10 mg/day was found to be as effective as esomeprazole at 20 mg/day, indicating its versatility across different patient profiles .

- Long-Term Use : Long-term studies suggest that dexrabeprazole maintains its efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions requiring ongoing treatment.

Safety Profile

The safety profile of dexrabeprazole has been consistently reported as favorable. In clinical trials, no severe adverse reactions were noted, which supports its use as a first-line therapy for acid-related disorders .

Wirkmechanismus

Target of Action

Dexrabeprazole, the R(+)-isomer of rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K± ATPase enzyme located at the secretory surface of the gastric parietal cell . This enzyme system is often referred to as the acid (proton) pump .

Mode of Action

Dexrabeprazole suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme . This effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, irrespective of the stimulus . After administration, dexrabeprazole rapidly disappears from both the plasma and gastric mucosa .

Biochemical Pathways

As a proton pump inhibitor, dexrabeprazole’s primary action is to block the final step of acid production in the stomach . This results in a decrease in gastric acidity, alleviating symptoms associated with hyperacidity conditions.

Pharmacokinetics

The pharmacokinetic properties of dexrabeprazole have been studied in beagle dogs . The oral bioavailability is about 52%, and peak plasma concentrations are reached about 3.5 hours after oral administration . Dexrabeprazole is extensively metabolized in the liver by cytochrome P450 isoenzymes . The metabolites are mainly excreted in the urine (90%) .

Result of Action

The action of dexrabeprazole results in the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease and gastrointestinal ulcers .

Action Environment

The stability and efficacy of dexrabeprazole can be influenced by various environmental factors. For instance, the drug is formulated as an enteric-coated tablet to protect it from degradation in the acidic environment of the stomach . Additionally, the metabolism of dexrabeprazole can be increased when combined with certain other drugs, such as Abatacept

Biochemische Analyse

Biochemical Properties

Dexrabeprazole plays a crucial role in biochemical reactions by specifically inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. Dexrabeprazole interacts with various biomolecules, including enzymes and proteins involved in acid secretion. The primary interaction is with the H+/K±ATPase enzyme, where dexrabeprazole binds covalently, leading to enzyme inhibition .

Cellular Effects

Dexrabeprazole affects various types of cells and cellular processes, particularly in the gastric mucosa. It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways related to acid production. Dexrabeprazole also affects gene expression by downregulating the expression of genes involved in acid secretion. Additionally, it influences cellular metabolism by altering the pH balance within the gastric environment .

Molecular Mechanism

The molecular mechanism of dexrabeprazole involves its conversion to the active sulfenamide form in the acidic environment of the parietal cells. This active form binds covalently to the cysteine residues on the H+/K±ATPase enzyme, leading to irreversible inhibition of the enzyme. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. Dexrabeprazole’s binding interactions with the H+/K±ATPase enzyme are crucial for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexrabeprazole have been observed to change over time. Dexrabeprazole is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic conditions. Long-term studies have shown that dexrabeprazole maintains its efficacy in reducing gastric acid secretion over extended periods. In vitro and in vivo studies have demonstrated that dexrabeprazole’s effects on cellular function remain consistent over time .

Dosage Effects in Animal Models

The effects of dexrabeprazole vary with different dosages in animal models. Studies have shown that lower doses of dexrabeprazole are effective in reducing gastric acid secretion, while higher doses do not significantly increase efficacy but may lead to adverse effects. Toxicity studies in animal models have indicated that high doses of dexrabeprazole can cause adverse effects such as liver enzyme elevation and gastric mucosal damage .

Metabolic Pathways

Dexrabeprazole is metabolized primarily in the liver through the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The metabolic pathways involve oxidation and reduction reactions, leading to the formation of inactive metabolites. These metabolites are then excreted primarily through the urine. Dexrabeprazole’s metabolism can be influenced by genetic polymorphisms in the CYP2C19 enzyme, affecting its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Dexrabeprazole is absorbed in the small intestine and transported to the gastric parietal cells through the bloodstream. It has a high protein-binding capacity, with approximately 97% of the drug bound to plasma proteins. Dexrabeprazole is distributed primarily to the gastric mucosa, where it exerts its therapeutic effects. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target site .

Subcellular Localization

Dexrabeprazole is localized primarily in the secretory canaliculi of the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme. The subcellular localization is facilitated by the acidic environment of the canaliculi, which activates dexrabeprazole to its active form. This localization is crucial for the drug’s inhibitory effects on acid secretion. Post-translational modifications, such as phosphorylation, may also play a role in directing dexrabeprazole to its specific subcellular compartment .

Vorbereitungsmethoden

Dexrabeprazol kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Erzeugung von Rabeprazol-Thioether aus 2-Mercaptobenzimidazol und 2-Chlormethyl-3-methyl-4-(3-methoxy-propoxy)pyridinhydrochlorid unter Einwirkung eines Phasentransferkatalysators. Dies wird gefolgt von einer Oxidation unter chiraler Katalyse, um this compound zu erzeugen, das dann mit Natriumhydroxid zu this compound-Natrium gesalzt wird . Ein weiteres Verfahren umfasst die Herstellung von this compound-Natrium-Monohydrat-Kristallform, die eine hohe Stabilität und Löslichkeit aufweist .

Analyse Chemischer Reaktionen

Dexrabeprazol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Phasentransferkatalysatoren und chirale Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound und sein Natriumsalz .

Vergleich Mit ähnlichen Verbindungen

Dexrabeprazol ähnelt anderen Protonenpumpenhemmern wie Omeprazol, Lansoprazol und Pantoprazol . Es ist insofern einzigartig, als es das R(+)-Isomer von Rabeprazol ist, das Berichten zufolge wirksamer und potenter ist als das S(-)-Isomer . Andere ähnliche Verbindungen umfassen Dexlansoprazol, das das R(+)-Enantiomer von Lansoprazol ist .

Biologische Aktivität

Dexrabeprazole is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. As the active enantiomer of rabeprazole, dexrabeprazole exhibits enhanced pharmacological properties, leading to increased efficacy in acid suppression and symptom relief. This article explores the biological activity of dexrabeprazole, highlighting its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

Dexrabeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The compound is known to achieve its peak plasma concentration approximately 1-2 hours after oral administration, with a half-life of about 1-2 hours, allowing for effective acid suppression throughout the day .

Clinical Efficacy

Numerous studies have assessed the efficacy of dexrabeprazole in comparison to other PPIs. A notable randomized, double-blind study evaluated dexrabeprazole 10 mg against rabeprazole 20 mg in patients with GERD. The findings indicated that dexrabeprazole not only provided superior symptom relief but also resulted in a higher rate of healing for esophagitis .

Key Findings from Clinical Studies

Safety Profile

Dexrabeprazole has demonstrated a favorable safety profile across various clinical trials. In studies comparing it to other PPIs, no significant adverse effects were reported, suggesting that it is well-tolerated by patients . The absence of serious side effects positions dexrabeprazole as a viable option for long-term management of acid-related disorders.

Case Studies

Several case studies have illustrated the practical application of dexrabeprazole in clinical settings:

- Case Study 1 : A 54-year-old male with chronic GERD was treated with dexrabeprazole after failing to respond to other PPIs. After four weeks, he reported substantial symptom relief and improvement in quality of life.

- Case Study 2 : A cohort of elderly patients with multiple comorbidities was administered dexrabeprazole for peptic ulcer disease. The treatment resulted in effective ulcer healing and minimal side effects, demonstrating its suitability for vulnerable populations.

Eigenschaften

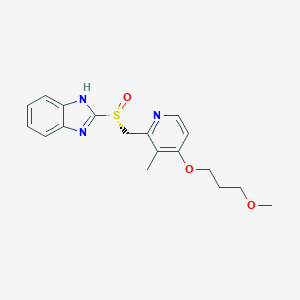

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.